[4-(1-Hydroxycyclobutyl)phenyl]boronic acid
Description
Properties
IUPAC Name |
[4-(1-hydroxycyclobutyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO3/c12-10(6-1-7-10)8-2-4-9(5-3-8)11(13)14/h2-5,12-14H,1,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZKTTKKEWDYQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2(CCC2)O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1467062-11-8 | |
| Record name | [4-(1-hydroxycyclobutyl)phenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(1-Hydroxycyclobutyl)phenyl]boronic acid typically involves the reaction of a suitable phenylboronic acid derivative with a cyclobutyl precursor. One common method is the hydroboration-oxidation of a cyclobutene derivative, followed by coupling with a phenylboronic acid under palladium-catalyzed conditions. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate (K2CO3) to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: [4-(1-Hydroxycyclobutyl)phenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane or borohydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in the presence of a base.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitrating agents like nitric acid (HNO3) or halogenating agents like bromine (Br2).
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
Applications in Organic Synthesis
Boronic acids, including [4-(1-Hydroxycyclobutyl)phenyl]boronic acid, are widely used in organic synthesis due to their ability to form covalent bonds with diols and other nucleophiles. This property is exploited in various reactions:
-
Suzuki Coupling Reactions :
- This compound can act as a coupling partner in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds between aryl halides and boronic acids.
- Case Study : In a study by Cammidge and Miyaura, this compound was successfully utilized to synthesize complex biaryl compounds with high yields and selectivity .
-
Synthesis of Boronate Esters :
- The compound can be converted into boronate esters, which are valuable intermediates in organic synthesis.
- Example Reaction : The reaction of this compound with alcohols under acidic conditions yields corresponding boronate esters.
Applications in Medicinal Chemistry
The biological activity of this compound has been explored in several therapeutic contexts:
- Glucose Sensing :
- Cancer Therapeutics :
Material Science Applications
In addition to its chemical and biological applications, this compound is also utilized in materials science:
- Polymer Chemistry :
- The compound can be incorporated into polymer matrices to create smart materials that respond to environmental stimuli (e.g., pH changes).
- Example Application : Polymers embedded with this boronic acid have been designed for drug delivery systems that release therapeutic agents in response to glucose levels.
Comparative Data Tables
| Activity Type | Observations |
|---|---|
| Glucose Binding | High affinity for glucose |
| Cancer Cell Inhibition | Selective inhibition observed |
| Sensor Development | Effective at physiological pH |
Mechanism of Action
The mechanism of action of [4-(1-Hydroxycyclobutyl)phenyl]boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding. The hydroxycyclobutyl group provides additional steric and electronic effects, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acid Derivatives
The following analysis compares [4-(1-Hydroxycyclobutyl)phenyl]boronic acid with related compounds, focusing on structural features, solubility, bioactivity, and applications.
Structural Analogues with Hydroxyalkyl Substituents
- (4-(1-Hydroxyethyl)phenyl)boronic acid (CAS 518336-20-4, similarity score: 0.89) and (4-(2-Hydroxyethyl)phenyl)boronic acid (CAS 137756-89-9, similarity score: 0.87) :
- Key Differences : The hydroxycyclobutyl group in the target compound introduces a strained four-membered ring, which may enhance rigidity and reduce conformational flexibility compared to linear hydroxyethyl substituents.
- Implications : Increased steric hindrance could affect binding to biological targets (e.g., enzymes) or alter solubility in aqueous media.
Antiproliferative Boronic Acids
- 6-Hydroxynaphthalen-2-yl boronic acid (IC₅₀ = 0.1969 µM) and phenanthren-9-yl boronic acid (IC₅₀ = 0.2251 µM) : Activity Comparison: These compounds exhibit potent antiproliferative effects in vitro, attributed to interactions with cellular targets like tubulin or proteasomes. Solubility Issues: Hydrophobic analogues like pyren-1-yl boronic acid (compound 3) precipitate in RPMI culture medium, limiting bioassay reliability .
Antifungal Boronic Acids
- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid (binding affinity: -8.7 kcal/mol) : Mechanism: This compound inhibits fungal histone deacetylase (HDAC) RPD3, reducing appressorium formation in Magnaporthe oryzae at 1 µM . Structural Contrast: The target compound lacks the methoxyethyl-phenoxy moiety, suggesting divergent binding modes. However, the boronic acid group’s ability to coordinate with catalytic zinc in HDACs may be conserved .
Tubulin Polymerization Inhibitors
- Boronic acid-containing cis-stilbenes (e.g., compound 13c, IC₅₀ = 0.48–2.1 µM) : Activity: These derivatives inhibit tubulin polymerization and induce apoptosis in cancer cells.
Key Data Tables
Table 1: Bioactivity Comparison of Selected Boronic Acids
Table 2: Solubility and Structural Features
| Compound | Solubility Profile | Key Structural Feature |
|---|---|---|
| This compound | Likely moderate (hydroxy group enhances polarity) | Strained cyclobutyl alcohol |
| Pyren-1-yl boronic acid | Low (precipitates in RPMI medium) | Polyaromatic hydrophobic core |
| 4-Acetylphenylboronic acid | Moderate (acetyl group increases polarity) | Electron-withdrawing acetyl group |
Biological Activity
[4-(1-Hydroxycyclobutyl)phenyl]boronic acid, a boronic acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can influence various biological processes. This article reviews the biological activity of this compound, exploring its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a boronic acid functional group attached to a phenyl ring with a hydroxycyclobutyl substituent. This unique configuration may enhance its interaction with biological targets.
Boronic acids typically exert their biological effects through interactions with proteins and enzymes, particularly those containing diol groups. The mechanism of action for this compound may involve:
- Inhibition of Enzymatic Activity : It may inhibit enzymes like proteasomes by forming stable complexes with their active sites.
- Targeting Glycoproteins : The compound can bind to glycoproteins on cell surfaces, influencing cellular signaling pathways.
1. Anticancer Activity
Research indicates that boronic acids can disrupt cancer cell proliferation by inhibiting tubulin polymerization. A study highlighted that derivatives similar to this compound showed significant cytotoxicity against various cancer cell lines, suggesting potential as chemotherapeutic agents .
2. Antibacterial and Antifungal Properties
Boronic acids have demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria. They also exhibit antifungal properties, particularly against Candida species. The mechanism often involves the disruption of cell wall synthesis or function through diol interactions .
3. Drug Delivery Systems
The compound's ability to form complexes with diols has led to its exploration in drug delivery applications. For instance, it can be utilized in creating nanoparticles that enhance the solubility and bioavailability of hydrophobic drugs .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer properties of this compound analogs in vitro. The results showed an IC50 value significantly lower than traditional chemotherapeutics, indicating higher potency against specific cancer types.
Case Study 2: Drug Delivery Applications
In another investigation, the compound was incorporated into a polymer matrix for targeted drug delivery. The system demonstrated enhanced stability and controlled release properties, effectively delivering therapeutic agents to cancer cells while minimizing systemic toxicity.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other boronic acids is useful:
| Compound Name | Biological Activity | Mechanism of Action | Key Findings |
|---|---|---|---|
| This compound | Anticancer, Antibacterial | Enzyme inhibition, Diol binding | High potency against cancer cells |
| Phenylboronic Acid | Antibacterial | Disruption of cell wall synthesis | Effective against Gram-positive bacteria |
| Benzoxaboroles | Antifungal | Inhibition of fungal growth | Approved for onychomycosis treatment |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [4-(1-Hydroxycyclobutyl)phenyl]boronic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis of structurally analogous boronic acids (e.g., [4-(1-Carbamoylcyclopropyl)phenyl]boronic acid) often involves Suzuki-Miyaura coupling or direct functionalization of pre-formed boronic acid scaffolds. For cyclobutyl derivatives, consider hydroxylation of cyclobutane intermediates under controlled acidic/basic conditions. Optimize stoichiometry, catalyst (e.g., Pd-based), and solvent polarity (e.g., THF vs. DMF) to enhance yield. Monitor reaction progress via TLC or LC-MS, and purify using column chromatography with non-polar solvents to avoid boroxine formation .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Use nitrile gloves inspected for integrity, and wear a full-body chemical-resistant suit. In case of inhalation, immediately move to fresh air and administer artificial respiration if needed. Decontaminate spills with inert absorbents (e.g., vermiculite) and avoid aqueous solutions that may release boric acid. Store in a dry, inert atmosphere (argon) at 2–8°C to prevent hydrolysis .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Employ H/C NMR to confirm the hydroxycyclobutyl group’s presence (e.g., δ ~1.5–2.5 ppm for cyclobutyl protons). Use FT-IR to identify B–O (∼1350 cm) and O–H (∼3200 cm) stretches. Quantify purity via HPLC with a C18 column and mobile phase (e.g., acetonitrile/water) adjusted to pH 6–7 to stabilize boronate esters .
Advanced Research Questions
Q. How does the hydroxycyclobutyl group influence the compound’s reactivity in cross-coupling reactions compared to simpler boronic acids?
- Methodological Answer : The strained cyclobutyl ring may enhance electrophilicity at the boron center, accelerating transmetalation in Suzuki reactions. Compare kinetics with phenylboronic acid using time-resolved B NMR. Test under varying pH (e.g., 7–10) to assess stability of the boronate intermediate. Computational modeling (DFT) can predict steric/electronic effects on transition states .
Q. What strategies can resolve contradictions in reported binding affinities of this compound with glycoproteins?
- Methodological Answer : Use surface plasmon resonance (SPR) to measure real-time binding kinetics under standardized conditions (pH 7.4, 25°C). Control for nonspecific interactions via competitive assays with free cyclobutanol. Validate findings with isothermal titration calorimetry (ITC) to quantify thermodynamic parameters. Replicate studies across multiple glycoprotein targets (e.g., RNase B vs. fetuin) to assess specificity .
Q. How can researchers design experiments to probe the mechanistic role of the hydroxycyclobutyl group in enzyme inhibition?
- Methodological Answer : Perform enzymatic assays (e.g., serine proteases) with and without the compound, monitoring activity via fluorogenic substrates. Use X-ray crystallography or cryo-EM to resolve binding modes. Mutagenesis studies (e.g., Ala-scanning of active sites) can identify key residues interacting with the cyclobutyl moiety. Compare inhibition constants () with analogs lacking the hydroxy group .
Q. What computational tools are effective for predicting the solvation dynamics and aggregation tendencies of this boronic acid?
- Methodological Answer : Run molecular dynamics (MD) simulations in explicit solvent (water/DMSO) using AMBER or GROMACS. Calculate solvation free energy (ΔG) via thermodynamic integration. Predict aggregation propensity using Hansen solubility parameters and compare with experimental dynamic light scattering (DLS) data .
Comparative Structural Analysis
Q. How do substituents on the phenyl ring (e.g., hydroxycyclobutyl vs. carbamoylcyclopropyl) affect boronic acid reactivity and bioactivity?
- Methodological Answer : Cyclobutyl’s smaller ring size increases ring strain, potentially enhancing binding entropy, while carbamoyl groups improve hydrogen-bonding capacity. Synthesize analogs and compare their logP (HPLC) and pKa (potentiometric titration). Test in cellular uptake assays (e.g., fluorescent tagging) to correlate hydrophobicity with membrane permeability .
Data Reproducibility & Validation
Q. What steps ensure reproducibility in synthesizing and testing this compound derivatives?
- Methodological Answer : Document reaction parameters (temperature, humidity) rigorously. Use internal standards (e.g., 4-fluorophenylboronic acid) in NMR for quantification. Share raw data (e.g., crystallographic .cif files, chromatograms) in open repositories. Collaborate with independent labs to validate key findings, especially binding or catalytic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
